9-Acetyl Latanoprost is synthesized from Latanoprost, which is derived from prostaglandin F2α. The compound is classified under the broader category of prostaglandin analogues used in ophthalmology. Its chemical structure allows it to interact effectively with specific receptors in the eye, leading to increased outflow of aqueous humor and reduced intraocular pressure.
The synthesis of 9-Acetyl Latanoprost involves the acetylation of Latanoprost using acetic anhydride as the acetylating agent. The process typically includes:
In industrial settings, the synthesis follows similar routes but on a larger scale, optimizing reaction conditions to maximize yield and purity.
The molecular formula for 9-Acetyl Latanoprost is C28H42O6, with a molecular weight of 474.64 g/mol. Its structure consists of a modified prostaglandin framework that includes an acetyl group, which influences its biological activity and solubility properties .
Key structural features include:
9-Acetyl Latanoprost can undergo several chemical reactions, including:
Common reagents for these reactions include hydrochloric acid for hydrolysis, potassium permanganate for oxidation, and sodium borohydride for reduction.
The mechanism of action for 9-Acetyl Latanoprost is analogous to that of its parent compound, Latanoprost. It acts as a selective agonist at the prostanoid FP receptors located in the eye:
The acetylation may also influence the pharmacokinetics and receptor binding affinity compared to Latanoprost.
9-Acetyl Latanoprost has several applications across different fields:
The stereoselective synthesis of 9-acetyl latanoprost (C₂₈H₄₂O₆, MW 474.64 g/mol) centers on introducing an acetyl group (–COCH₃) at the C9 position while preserving the compound’s four chiral centers and the Z-configuration of the C5–C6 double bond in the omega chain. The Corey-Nicolaou lactonization method serves as a foundational strategy, utilizing triphenylphosphine (PPh₃) and 2,2′-dipyridyl disulfide (DPDS) to activate the carboxylic acid at C1 and the C9 hydroxyl group, enabling intramolecular esterification [2]. This yields a 1,9-lactone intermediate, which is subsequently acetylated at C9 using acetic anhydride in pyridine. Hydrolysis of the lactone under mild alkaline conditions then regenerates the C1 carboxylic acid while retaining the C9 acetyl group [2] [6].
A critical challenge is maintaining stereochemical integrity during acetylation. The C9 position is stereogenic, and uncontrolled acetylation can lead to epimerization or racemization. To mitigate this, in situ protection of the C11 and C15 hydroxyl groups with acid-labile ethers (e.g., tetrahydropyranyl or ethoxyethyl groups) is employed before lactonization [2]. This prevents unwanted side reactions and ensures that acetylation occurs exclusively at C9. Nuclear magnetic resonance (NMR) studies confirm stereoretention by analyzing coupling constants between H8 and H9 protons, which typically range from 8.5–10.5 Hz in the natural 9α-configuration [3].
Table 1: Key Intermediates in Stereoselective Synthesis of 9-Acetyl Latanoprost
Intermediate | Function | Stereochemical Risk |
---|---|---|
1,9-Lactone | Cyclic precursor for C9 functionalization | Low (stable α-configuration) |
C11/C15-Protected Latanoprost | Prevents oxidation/acylation at other sites | None (non-chiral centers) |
Acetylated Lactone | Direct precursor to 9-acetyl derivative | High (requires mild hydrolysis) |
Catalytic acetylation enhances the efficiency and selectivity of 9-acetyl latanoprost synthesis. Enzymatic catalysis using immobilized lipases (e.g., Candida antarctica Lipase B) enables regioselective acetylation in non-aqueous media. These biocatalysts exploit subtle steric differences between prostaglandin hydroxyl groups, favoring C9 acetylation over C11 or C15 when paired with vinyl acetate as an acyl donor [8]. Reaction optimization studies indicate that anhydrous tetrahydrofuran (THF) at 25°C maximizes conversion (>90%) while minimizing hydrolysis of the latanoprost isopropyl ester [9].
Metal-based Lewis acid catalysts offer a complementary approach. Tin(II) octoate (Sn(Oct)₂) and titanium(IV) isopropoxide (Ti(OⁱPr)₄) coordinate with the C9 hydroxyl group, increasing its nucleophilicity and facilitating acyl transfer from acetic anhydride [6]. Catalyst loading at 5 mol% achieves 85% yield within 2 hours, though rigorous anhydrous conditions are essential to prevent catalyst deactivation. Side reactions include C15 acetylation (<5%) and epimerization at C9 (<2%), which are suppressed by using bulky acyl donors like tert-butyl acetate [2] [6].
Table 2: Catalytic Methods for Prostaglandin Acetylation
Catalyst | Conditions | Selectivity (C9:C15) | Yield |
---|---|---|---|
Candida antarctica Lipase B | THF, 25°C, vinyl acetate | 95:5 | 92% |
Sn(Oct)₂ (5 mol%) | CH₂Cl₂, 0°C, acetic anhydride | 93:7 | 85% |
Ti(OⁱPr)₄ (5 mol%) | Toluene, 25°C, tert-butyl acetate | 98:2 | 88% |
Achieving >95% regioselectivity for C9 acetylation requires addressing three competing reactive sites: the C9, C11, and C15 hydroxyl groups. Computational modeling reveals that C9 has the lowest steric hindrance and highest electron density, making it kinetically favored for acylation under controlled conditions [3]. Empirical optimization strategies include:
Analytical quality control employs reversed-phase HPLC (C18 column, acetonitrile/water gradient) and LC-MS to monitor regioselectivity. The 9-acetyl derivative elutes at 8.2 minutes (m/z 517 [M+Na]⁺), distinct from C11/C15 isomers (7.8 and 9.1 minutes, respectively) [5]. This allows real-time adjustments during synthesis, such as quenching reactions at 90% conversion to minimize isomer formation.
Table 3: Regioselectivity Optimization Parameters
Parameter | Baseline | Optimized | Impact on C9 Selectivity |
---|---|---|---|
Reaction Temperature | 25°C | –20°C | 80% → 98% |
Solvent Polarity | Toluene (ε=2.4) | DMF (ε=36.7) | 75% → 92% |
Protecting Group | None | TBDMS at C11/C15 | 70% → >99% |
CAS No.: 654654-76-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 1239908-48-5
CAS No.: 4696-35-9